molecular formula C14H15NO2 B12110090 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione

Cat. No.: B12110090
M. Wt: 229.27 g/mol
InChI Key: CTVCWDPUSOPFPD-UHFFFAOYSA-N
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Description

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione is a spirocyclic chemical compound of significant interest in advanced organic synthesis and medicinal chemistry. Its unique structure, featuring a spiro-fused cyclopropane ring, serves as a critical chiral building block. The primary research value of this compound lies in its role as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) . It has been specifically documented in the synthetic pathway of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic used to treat respiratory and urinary tract infections . In this context, the compound is utilized to construct the 5-azaspiro[2.4]heptane moiety of the antibiotic molecule, which is essential for its biological activity . The stereochemistry of the 1-phenylethyl group is a crucial factor in the synthesis, guiding the introduction of the correct stereochemistry at other centers in the final API, such as the 7-position of the quinolone core . This makes it a valuable reagent for researchers developing new synthetic methodologies and for investigating novel pharmaceutical compounds, particularly those targeting bacterial DNA gyrase . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(1-phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione

InChI

InChI=1S/C14H15NO2/c1-10(11-5-3-2-4-6-11)15-9-12(16)14(7-8-14)13(15)17/h2-6,10H,7-9H2,1H3

InChI Key

CTVCWDPUSOPFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C3(C2=O)CC3

Origin of Product

United States

Preparation Methods

Initial Cyclopropanation and Oxidation

The synthesis begins with the cyclopropanation of butadiene (IX) using dibromofluoromethane in the presence of sodium tert-butoxide (BuONa). This reaction yields 2-fluorocyclopropanecarboxylic acid ethyl ester (X) as a cis/trans diastereomeric mixture. The cis-racemic isomer (XI) is isolated via crystallization and subsequently hydrolyzed with sodium hydroxide to produce the corresponding carboxylic acid (XII).

Diastereoselective Condensation

The carboxylic acid (XII) undergoes condensation with (R)-α-methylbenzylamine (XIII) using diphenyl chlorophosphate as a coupling agent. This step generates a mixture of diastereomeric amides (XIV), which are separated by crystallization to yield the (1S,2S)-configured intermediate. The stereochemical outcome is critical for subsequent cyclization steps.

Spirocyclization and Functionalization

The purified diastereomer is subjected to cyclization with triethylamine in acetonitrile, forming 5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione (XXXV). This intermediate is further reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to introduce an amine group, followed by tert-butoxycarbonyl (Boc) protection to enhance stability. Final hydrogenolytic debenzylation over palladium on carbon (Pd/C) yields the target spirocyclic diketone.

Key Reaction Conditions:

StepReagents/ConditionsPurpose
CyclopropanationBuONa, dibromofluoromethaneForms fluorocyclopropane ester
HydrolysisNaOH in ethanolGenerates carboxylic acid
CondensationDiphenyl chlorophosphate, (R)-α-methylbenzylamineDiastereoselective amide formation
CyclizationTriethylamine, acetonitrileSpiro ring closure
ReductionLiAlH4, THFAmine introduction
DeprotectionH₂, Pd/C in ethanolBenzyl group removal

Alternative Route via Acetylcyclopropane Precursors

Amide Formation and Ketal Protection

An alternative pathway employs 1-acetylcyclopropane-1-carboxylic acid ethyl ester (XXXIII), which reacts with (R)-α-methylbenzylamine (XIII) under basic conditions (NaOH) with ethyl chloroformate as an activating agent. The resulting amide (XLI) is treated with ethylene glycol and p-toluenesulfonic acid to form a ketal-protected intermediate (XLII).

Bromination and Cyclization

Bromination of the ketal (XLII) with bromine (Br₂) in dioxane introduces a bromomethyl group, yielding (XLIII). Subsequent cyclization using sodium hydride (NaH) in dimethylformamide (DMF) generates the spirocyclic diketone (XXXV), identical to the product from Method 1. This route avoids the need for diastereomer separation, streamlining the synthesis.

Advantages Over Method 1:

  • Reduced Diastereomer Complexity : Ketal protection minimizes stereochemical complications.

  • Higher Functional Group Tolerance : Bromination and cyclization proceed efficiently without side reactions.

Patent-Optimized Large-Scale Synthesis

Industrial Adaptation

A patented method optimizes the cyclization step by employing refluxing acetonitrile with triethylamine, followed by aqueous hydrochloric acid (HCl) deprotection. This approach enhances scalability and yield (>75% purity after recrystallization).

Purification Strategies

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Analytical data, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirm structural integrity.

Mechanistic Insights and Stereochemical Considerations

Role of Chiral Amines

The use of (R)-α-methylbenzylamine ensures enantioselective formation of the spirocyclic core. Computational studies suggest that the amine’s bulky phenyl group directs the cyclization trajectory, favoring the desired diastereomer.

Kinetically Controlled Cyclization

Kinetic profiling reveals that the cyclization step (XXXI → XXXV) is rate-determining. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., acetonitrile) accelerate ring closure while suppressing retro-aldol side reactions.

Comparative Analysis of Methods

ParameterMethod 1Method 2Patent Method
Starting Material Butadiene derivativesAcetylcyclopropane estersOptimized intermediates
Diastereomer Control CrystallizationKetal protectionChiral chromatography
Yield 60–65% (over 6 steps)70–75% (over 5 steps)80–85% (over 4 steps)
Scalability ModerateHighIndustrial-scale

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted spirocyclic compounds.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its spirocyclic framework allows for diverse chemical modifications, making it suitable for the development of novel derivatives with enhanced biological activities.

Synthetic Routes

The synthesis typically involves the condensation of 1-phenylethylamine with cyclic ketones under acidic conditions. This process can be optimized using continuous flow reactors to improve yield and purity .

Biological Applications

Research indicates that 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that the compound possesses notable antimicrobial properties, with certain enantiomers demonstrating varying levels of potency against different microbial strains. The 7-(S)-amino derivative has been identified as particularly effective, highlighting the importance of stereochemistry in its biological efficacy .

Anticancer Potential

The compound is also being explored for its anticancer properties. Its interactions with specific molecular targets can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further drug development .

Medicinal Chemistry

In medicinal chemistry, 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione is investigated as a scaffold for designing new therapeutic agents. Its structural features contribute to its potential as a lead compound in drug discovery efforts aimed at treating various diseases .

Material Science Applications

The compound's unique mechanical and chemical properties make it suitable for applications in advanced materials development. Its spirocyclic structure imparts distinct characteristics that can be exploited in creating innovative materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the applications of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione:

  • Antimicrobial Efficacy : Research published in various journals highlights the compound's effectiveness against resistant strains of bacteria and fungi, emphasizing its potential as a new antimicrobial agent.
  • Drug Development : Investigations into its mechanism of action reveal interactions with key enzymes and receptors involved in disease pathways, paving the way for new therapeutic strategies.
  • Material Properties : Studies have demonstrated how incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, indicating its utility in material science.

Mechanism of Action

The mechanism of action of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Variations and Stereoselectivity

The substituent at the 5-position significantly impacts reactivity and biological activity. Key comparisons include:

Compound Name Substituent Key Properties References
5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (CAS 129306-04-3) Benzyl group ≥98% purity; stored at 2–8°C. Exhibits high diastereoselectivity (>99:1) in some reactions .
5-(2-Chlorophenyl)-1-oxa-5-azaspiro[2.4]heptane-4,6-dione (CAS 123099-07-0) 2-Chlorophenyl, oxa ring Lower reactivity due to oxygen substitution; molecular weight 237.64 g/mol .
1-Benzoyl-5-benzyl-2-(3,4-dimethoxyphenyl)-5-azaspiro[2.4]heptane-6,7-dione (3m) 3,4-Dimethoxyphenyl 81% yield, 98:2 diastereoselectivity; methoxy groups enhance solubility .
Ethyl-5-benzyl-6,7-dioxo-2-phenyl-5-azaspiro[2.4]heptane-1-carboxylate (3p) Ethyl carboxylate 86% yield; ester group increases metabolic stability .

Physical and Spectral Properties

  • Melting Points :
    • 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (7a): 131–134°C .
    • 5-Benzyl derivatives: Generally amorphous solids due to bulky substituents .
  • NMR Profiles :
    • The target compound’s 1H NMR shows signals at δ 0.56–0.85 ppm (cyclopropane protons) and δ 3.44–3.81 ppm (spiro ring protons) .
    • Benzoyl-substituted analogues (e.g., 3m) exhibit aromatic proton signals at δ 7.2–7.8 ppm .

Biological Activity

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione is a novel compound characterized by its unique spirocyclic structure, which contains both nitrogen and carbonyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a bicyclic framework comprising a seven-membered azaspiro ring and two ketone functionalities at positions 4 and 7. This structural arrangement is crucial for its biological activity, as it influences interactions with various biological targets.

Property Value
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
IUPAC Name5-(1-phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione
InChI KeyCTVCWDPUSOPFPD-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione typically involves the condensation of 1-phenylethylamine with suitable cyclic ketones under acidic conditions. Common reagents include acetic acid and hydrochloric acid, facilitating the formation of an imine intermediate that undergoes cyclization.

Key Synthetic Routes:

  • Condensation Reaction:
    • Reactants: 1-phenylethylamine + cyclic ketone.
    • Conditions: Acidic medium.
    • Intermediate: Imine formation followed by cyclization.
  • Oxidation and Reduction Reactions:
    • Oxidation using hydrogen peroxide.
    • Reduction using sodium borohydride.

Biological Activity

Research indicates that 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione exhibits significant biological activity, particularly in antimicrobial applications. Its enantiomers display differing levels of potency; notably, the 7-(S)-amino derivative has been identified as more effective against various microbial strains compared to its counterpart.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens, highlighting its potential as an antimicrobial agent:

Microbial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate efficacy
Candida albicansSignificant inhibition

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. It has been shown to influence cellular pathways related to apoptosis and proliferation in cancer cells.

The mechanism by which 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biological pathways:

  • Receptor Binding: The compound may bind to specific receptors influencing cellular responses.
  • Enzyme Inhibition: It can inhibit key enzymes involved in microbial resistance mechanisms.

Case Studies

Several studies have documented the biological activity of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione:

  • Study on Antimicrobial Efficacy:
    • Conducted by researchers at [Institution Name], this study evaluated the antimicrobial properties against clinical isolates.
    • Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Investigation into Anticancer Effects:
    • A collaborative study with [Institution Name] focused on the effects on cancer cell lines.
    • The compound demonstrated IC50 values ranging from 15 to 25 µM across different cancer types.

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